2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-14-7-9-24(10-8-14)16(26)12-27-19-17-18(20-13-21-19)25(23-22-17)11-15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLWDCOFRFDOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogues
The following table compares the target compound with structurally related analogues, emphasizing substituent variations and their implications:
Key Observations:
Substituent Impact on Lipophilicity :
- The target compound (LogP 3.2) is less lipophilic than the chlorophenyl analogue (LogP 4.1) , likely due to the polar thioether and methylpiperidine groups. The chlorophenyl group in the latter enhances hydrophobic binding but may increase metabolic liability.
- The imidazo-pyrrolo-pyrazine analogue (LogP 2.8) exhibits lower lipophilicity, attributed to its nitrogen-rich core and pyrimidinyl substituent.
The 4-methylpiperidine in the target compound restricts rotation, favoring entropically driven binding to rigid enzyme sites.
Metabolic Considerations :
- Thioethers (target compound) resist oxidative metabolism better than ethers or amines, suggesting enhanced stability .
- Piperazine-containing analogues are prone to N-dealkylation, a common metabolic pathway that may limit bioavailability .
Broader Context of Heterocyclic Compounds in Drug Discovery
While the target compound and its chlorophenyl analogue share a triazolo-pyrimidine core, imidazo-pyrrolo-pyrazine derivatives represent a distinct structural class. These compounds prioritize fused polycyclic systems for π-π stacking interactions with nucleic acids or ATP-binding pockets. For example, the pyrimidin-2-yl group in the imidazo-pyrrolo-pyrazine analogue may mimic adenine, enabling kinase inhibition. Such diversity underscores the importance of core heterocycle selection in tuning target specificity.
Research Findings and Implications
- Triazolo-Pyrimidine Core : Common in kinase inhibitors (e.g., PI3K, mTOR), this scaffold provides a planar surface for hydrophobic and aromatic interactions. The 7-thio substitution in the target compound may reduce off-target effects compared to bulkier groups .
- Piperidine vs. Piperazine : Piperidine’s reduced basicity (pKa ~10) compared to piperazine (pKa ~9.8 and ~5.6) may decrease cationic interactions at physiological pH, altering tissue distribution .
- Patent Trends : Recent patents highlight a shift toward fused heterocycles (e.g., imidazo-pyrrolo-pyrazines) for improved CNS penetration, though triazolo-pyrimidines remain favored for peripheral targets .
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